Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester
Overview
Description
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H9F2NO5 and its molecular weight is 261.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Derivatives Synthesis : A difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized from 4-nitrophenylacetic acid, showcasing the utility of difluoro compounds in drug design (Buss, Coe, & Tatlow, 1986).
- Synthesis of Trifluoromethylated Compounds : The synthesis of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters was achieved using trifluoromethylated β-nitro acetates, demonstrating the flexibility of difluoro compounds in creating complex molecules (Ono, Kawamura, & Maruyama, 1989).
- Reformatsky Reagents in Synthesis : 3-Alkoxyalkanoic esters were synthesized directly from acetals and Reformatsky reagents, highlighting the role of difluoro compounds in novel synthetic methods (Basile, Tagliavini, Trombini, & Umani-Ronchi, 1990).
Medicinal Chemistry and Biochemistry
- Photoaffinity Labeling : Synthesized diazirine derivatives, including [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, were used in a novel spectrophotometric approach for photoaffinity labeling, which is crucial in studying protein-ligand interactions (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
- Peroxyoxalate Chemiluminescence Reactions : Novel aryl oxalate esters, synthesized for use in peroxyoxalate chemiluminescence reactions, demonstrate the potential of difluoro compounds in enhancing analytical methodologies (Imai, Nawa, Tanaka, & Ogata, 1986).
Enzymatic Reactions and Drug Synthesis
- Enzymatic Hydrolysis in Drug Production : A study on the enzymatic hydrolysis of a methyl ester, as part of the production of an anti-asthma drug, highlights the application of difluoro compounds in pharmaceutical manufacturing processes (Bevilaqua, Pinto, Lima, Barreiro, Alves, & Freire, 2004).
Electrochemistry
- Electrode Potentials Study : The study of electrode potentials of various aromatic amino acids, including N-acetyl-2,3-difluoro-l-tyrosine methyl ester, contributes to a better understanding of electron transfer processes in biochemistry (Mahmoudi, Kissner, Nauser, & Koppenol, 2016).
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-4-7(6-8)13(15)16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIGUJXGRHFDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=CC(=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700891 | |
Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383670-91-5 | |
Record name | Ethyl difluoro(3-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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